Benzene, [[(phenylmethoxy)methyl]sulfonyl]-
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Overview
Description
Benzene, [[(phenylmethoxy)methyl]sulfonyl]- is an organic compound characterized by the presence of a benzene ring substituted with a phenylmethoxy group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(phenylmethoxy)methyl]sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene, where benzene is treated with sulfuric acid or sulfur trioxide to introduce the sulfonyl group. The reaction can be carried out under reflux with concentrated sulfuric acid for several hours or at 40°C with fuming sulfuric acid for 20 to 30 minutes .
Industrial Production Methods
Industrial production of Benzene, [[(phenylmethoxy)methyl]sulfonyl]- often involves large-scale sulfonation processes using sulfuric acid or sulfur trioxide. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(phenylmethoxy)methyl]sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles, leading to the formation of substituted products.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride are used to modify the oxidation state of the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Benzene, [[(phenylmethoxy)methyl]sulfonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, [[(phenylmethoxy)methyl]sulfonyl]- involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzene Sulfonic Acid: Similar in structure but lacks the phenylmethoxy group.
Phenylmethanesulfonyl Chloride: Contains a sulfonyl chloride group instead of the sulfonyl group.
Methylsulfonyl Benzene: Similar but with a methyl group instead of the phenylmethoxy group.
Uniqueness
Benzene, [[(phenylmethoxy)methyl]sulfonyl]- is unique due to the presence of both the phenylmethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
131186-52-2 |
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Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
benzenesulfonylmethoxymethylbenzene |
InChI |
InChI=1S/C14H14O3S/c15-18(16,14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
MZIPEYNIBRTMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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